trans-2-Phenylvinylboronic acid
Description
Significance of Organoboron Compounds in Modern Synthetic Chemistry
Organoboron compounds, chemical compounds containing a carbon-boron bond, have become indispensable tools in modern organic synthesis. wikipedia.org Their importance stems from the unique properties of boron, which allows for the formation of stable, yet reactive, compounds with a wide array of organic groups. numberanalytics.com These compounds are organic derivatives of boric acid or borane (B79455) and are known for their versatility. wikipedia.orgmdpi.com
First synthesized in the early 20th century, the field of organoboron chemistry gained significant momentum in the mid-20th century through the pioneering work of Herbert C. Brown. numberanalytics.com Organoboron compounds are characterized by a carbon-boron bond of low polarity and are generally stable, though susceptible to oxidation. wikipedia.org The boron atom in these compounds typically has an empty p-orbital, making them Lewis acidic and capable of unique chemical transformations. numberanalytics.com
The utility of organoboron compounds spans a wide range of applications, from fundamental functional group transformations to the assembly of complex molecules, including pharmaceuticals, natural products, and advanced materials. numberanalytics.comacs.org They are central to several key reactions in organic chemistry, most notably the Suzuki-Miyaura cross-coupling reaction, but also hydroboration, the Petasis borono-Mannich reaction, and the Chan-Lam coupling. numberanalytics.commdpi.com The development of new classes of organoboron compounds, such as trifluoroborate salts and MIDA (methyliminodiacetic acid) boronic esters, has further expanded their synthetic utility by offering improved stability and reactivity. mdpi.com
Overview of Vinylboronic Acids in Stereoselective Transformations
Vinylboronic acids, a subclass of organoboron compounds, are characterized by a boronic acid group attached to a carbon-carbon double bond. These reagents have gained considerable attention for their role in stereoselective transformations, which are chemical reactions that control the three-dimensional arrangement of atoms in a molecule. The stereodefined synthesis of substituted alkenes is of great importance in the creation of natural products, pharmaceuticals, and materials. nih.gov
The synthesis of vinylboronic acids and their esters can be achieved through various methods, including the hydroboration of alkynes and the Miyaura borylation of vinyl halides. mdpi.comorganic-chemistry.org These methods often provide high regio- and stereoselectivity, yielding specific isomers of the vinylboronate product. organic-chemistry.org
In stereoselective synthesis, vinylboronic acids and their derivatives, such as pinacol (B44631) esters, are valuable precursors. rsc.org They participate in reactions that form new carbon-carbon and carbon-heteroatom bonds with a high degree of stereocontrol. rsc.org For instance, stereodivergent coupling reactions involving vinyl boronic esters can produce either the E or Z alkene isomer from a single starting material, offering significant synthetic flexibility. nih.gov Furthermore, the transformation of enantioenriched boronic esters into a variety of functional groups can proceed with complete retention or inversion of configuration, allowing for the creation of chiral centers with high fidelity. rsc.org Their utility is also demonstrated in bioorthogonal chemistry, where their unique electronic properties and stability in aqueous media make them suitable for labeling biological molecules. nih.gov
Historical Context of trans-2-Phenylvinylboronic Acid Utilization
This compound, also known as (E)-2-phenylethenylboronic acid, is a specific vinylboronic acid that has found significant use as a reagent in organic synthesis. scbt.comnih.gov Its primary and most well-documented application is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. scbt.comacs.orgsigmaaldrich.com This reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds, especially for creating biaryl and substituted alkene structures which are prevalent in many pharmaceuticals and functional materials. acs.org
The utilization of this compound in Suzuki-Miyaura reactions allows for the coupling of the trans-phenylvinyl group with various organic halides and triflates. acs.orgnih.gov Research has shown its effectiveness in reacting with aryl halides to form disubstituted alkenes, specifically trans-stilbene (B89595) products. acs.org
Beyond the Suzuki-Miyaura reaction, this compound serves as a versatile reagent in a variety of other transition metal-catalyzed transformations. sigmaaldrich.comsigmaaldrich.com These include:
Rhodium-catalyzed asymmetric additions and intramolecular aminations. sigmaaldrich.comsigmaaldrich.com
Copper-mediated cyanations. sigmaaldrich.comsigmaaldrich.com
Palladium-catalyzed cascade cyclizations and Heck-Suzuki cascade reactions for diastereoselective synthesis. sigmaaldrich.comsigmaaldrich.com
Iridium-catalyzed additions for diastereoselective synthesis. sigmaaldrich.comsigmaaldrich.com
It is also employed in the Petasis borono-Mannich reaction for the synthesis of optically active unsaturated amino acids. sigmaaldrich.comsigmaaldrich.com The consistent use of this compound across these varied and important synthetic methodologies underscores its established role in advanced organic synthesis.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 6783-05-7 | scbt.comsigmaaldrich.com |
| Molecular Formula | C₈H₉BO₂ | scbt.comnih.gov |
| Molecular Weight | 147.97 g/mol | scbt.comnih.gov |
| Appearance | Solid | sigmaaldrich.com |
| Melting Point | 146-156 °C | sigmaaldrich.comsigmaaldrich.com |
| Linear Formula | C₆H₅CH=CHB(OH)₂ | sigmaaldrich.comsigmaaldrich.com |
| InChI Key | VKIJXFIYBAYHOE-VOTSOKGWSA-N | nih.govsigmaaldrich.com |
| SMILES | OB(O)\C=C\c1ccccc1 | sigmaaldrich.com |
Properties
IUPAC Name |
[(E)-2-phenylethenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7,10-11H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIJXFIYBAYHOE-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=CC=C1)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC=CC=C1)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346540 | |
| Record name | trans-2-Phenylvinylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6783-05-7 | |
| Record name | trans-2-Phenylvinylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(1E)-2-phenylethenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Advanced Methodologies for the Synthesis of Trans 2 Phenylvinylboronic Acid and Its Derivatives
Dehydrogenative Borylation Approaches
Dehydrogenative borylation has emerged as an atom-economical and environmentally conscious method for the formation of carbon-boron bonds. This approach avoids the use of pre-functionalized starting materials and often generates hydrogen gas as the sole byproduct.
Manganese-Catalyzed Dehydrogenative Borylation of Styrenes for Alkenyl Boronate Esters
Recent advancements have established the use of earth-abundant 3d metal complexes as effective catalysts for these transformations. A notable example is a molecularly defined manganese(I) complex, which catalyzes the dehydrogenative coupling of styrenes with pinacolborane (HBpin) to produce valuable alkenyl boronate esters. organic-chemistry.orgresearchgate.net This acceptorless process is both environmentally friendly and atom-efficient, liberating hydrogen gas as the only byproduct. organic-chemistry.org
The reaction is typically performed using a manganese complex with a multifunctional phosphine-free ligand. In a model reaction, styrene (B11656) is treated with pinacolborane in the presence of a catalytic amount of the manganese complex and a base like potassium tert-butoxide (KOtBu) in a solvent such as tetrahydrofuran (B95107) (THF) at elevated temperatures. nih.gov This method yields trans-2-phenylvinylboronic acid pinacol (B44631) ester with good chemo-, stereo-, and regioselectivity. nih.gov The success of this catalytic system is attributed to the unique properties of the ligand architecture, which facilitates the crucial B-H bond cleavage step. organic-chemistry.orgresearchgate.net
Table 1: Manganese-Catalyzed Dehydrogenative Borylation of Styrene
| Entry | Catalyst | Base | Solvent | Temp. (°C) | Yield of trans-Product (%) |
|---|---|---|---|---|---|
| 1 | Mn-complex | KOtBu | THF | 65 | 30 nih.gov |
Reaction Conditions: Styrene (1 equiv.), HBpin (1.5 equiv.).
Investigation of Selectivity in Dehydrogenative Borylation over Hydroboration
A key challenge in the borylation of alkenes is controlling the selectivity between dehydrogenative borylation (C-H functionalization) and hydroboration (addition across the double bond). The aforementioned manganese-catalyzed system demonstrates exceptional selectivity for the desired dehydrogenative borylation pathway over the competing hydroboration reaction. organic-chemistry.orgresearchgate.net
This high selectivity is a significant advantage, as hydroboration is a common side reaction. Furthermore, the catalytic system exhibits a marked preference for the borylation of aromatic alkenes, such as styrene, over aliphatic alkenes. organic-chemistry.orgresearchgate.net This substrate preference adds another layer of selectivity to the methodology. Computational and experimental studies suggest that the rate-determining step of the reaction is the B-H bond cleavage, a process efficiently mediated by the hemilabile, metal-ligand bifunctional nature of the catalyst's ligand backbone. organic-chemistry.orgresearchgate.net
Synthesis of this compound Pinacol Ester
The direct synthesis of this compound pinacol ester can be efficiently achieved using the manganese-catalyzed dehydrogenative borylation of styrene. nih.gov This compound is a versatile reagent in its own right, frequently used in Suzuki-Miyaura cross-coupling and other organic transformations. orgsyn.orgsigmaaldrich.com
The synthesis involves the reaction of styrene with 1.5 equivalents of pinacolborane. nih.gov The reaction is catalyzed by a specific manganese(I) complex in the presence of potassium tert-butoxide in THF. nih.gov Heating the mixture at 65°C leads to the formation of the desired this compound pinacol ester. nih.gov
Table 2: Properties of trans-2-Phenylvinylboronic Acid Pinacol Ester
| Property | Value |
|---|---|
| CAS Number | 83947-56-2 orgsyn.org |
| Molecular Formula | C₁₄H₁₉BO₂ orgsyn.org |
| Molecular Weight | 230.11 g/mol orgsyn.org |
| Appearance | Solid |
| Common Synonyms | (E)-4,4,5,5-Tetramethyl-2-(2-phenylvinyl)-1,3,2-dioxaborolane |
Preparation of Reactivity-Enhanced Derivatives
To enhance stability and modify reactivity, boronic acids and their esters are often converted into other derivatives. Organotrifluoroborate salts are particularly noteworthy due to their high stability to air and moisture.
Synthesis of Potassium trans-2-Phenylvinyltrifluoroborate
Potassium organotrifluoroborates are air- and moisture-stable crystalline solids that serve as excellent surrogates for boronic acids in a variety of chemical transformations. They are readily prepared from the corresponding boronic acids or their esters.
A general and robust method for synthesizing potassium organotrifluoroborates involves the reaction of a boronic acid with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). To prepare potassium trans-2-phenylvinyltrifluoroborate, this compound (which can be obtained from the hydrolysis of its pinacol ester) is dissolved in a solvent like methanol. The solution is then treated with a saturated aqueous solution of KHF₂. The reaction typically results in the precipitation of the white, solid potassium trifluoroborate salt, which can then be isolated by filtration. These salts can be stored indefinitely without special precautions and often exhibit enhanced reactivity in cross-coupling reactions.
Iii. Mechanistic Studies and Reactivity Profiles in Transition Metal Catalyzed Reactions
Palladium-Catalyzed Coupling Reactions
Palladium catalysts are exceptionally effective in mediating coupling reactions involving trans-2-phenylvinylboronic acid. The versatility of palladium lies in its ability to cycle through various oxidation states (Pd(0) and Pd(II)), facilitating the key steps of oxidative addition, transmetalation, and reductive elimination that constitute the catalytic cycle of many cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation, coupling organoboron compounds with organic halides or pseudohalides. nih.gov this compound serves as an excellent coupling partner in these reactions, providing a styrenyl moiety to the target molecule. The reaction's success is highly dependent on a synergistic interplay of ligands, bases, and solvents, which collectively dictate the reaction kinetics and stereochemical outcome.
The choice of ligand coordinated to the palladium center is critical in modulating the catalyst's activity and selectivity. Ligands influence the electron density at the metal center and its steric environment, which in turn affects the rates of oxidative addition and reductive elimination. nih.gov
N-Heterocyclic carbenes (NHCs) have emerged as a superior class of ligands for Suzuki-Miyaura couplings due to their strong σ-donating properties and steric bulk, which promote catalyst stability and efficiency. nih.govnih.gov For instance, studies on chloroaryl triflates have shown that different NHC ligands can direct the reaction to occur at one reactive site over another (chemoselectivity). The use of SIPr [1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene] favors coupling at a chloride position, whereas SIMes [1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene] promotes selective reaction at a triflate group. nih.gov This ligand-controlled selectivity is crucial for sequential couplings on polyfunctionalized molecules.
Beyond chemoselectivity, ligands are instrumental in controlling stereoselectivity. In reactions involving vinyl substrates like this compound, preserving the double bond's configuration is often desired. Research on the coupling of (Z)-β-enamido triflates with arylboronic acids has demonstrated that the stereochemical outcome is entirely dependent on the ligand. beilstein-journals.org The use of a tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) catalyst leads to the product with retention of the double bond's Z-configuration. In contrast, employing a catalyst with a bidentate phosphine (B1218219) ligand, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), results in the preferential formation of the isomer with an inverted (E) configuration. beilstein-journals.org
| Catalyst | Ligand | Product Ratio (Retention:Inversion) | Yield | Reference |
| Pd(PPh₃)₄ | PPh₃ | 93:7 | 90% | beilstein-journals.org |
| Pd(dppf)Cl₂ | dppf | 29:71 | 68% | beilstein-journals.org |
| Pd(OAc)₂/dppf | dppf | 35:65 | 73% | beilstein-journals.org |
| Pd(dba)₂/XPhos | XPhos | 60:40 | 85% | beilstein-journals.org |
Table 1: Influence of different palladium catalysts and ligands on the stereoselective outcome of the Suzuki-Miyaura coupling of a (Z)-vinyl triflate with 3-nitrophenylboronic acid. The data illustrates a clear ligand-dependent stereochemical control.
The base and solvent system is another crucial parameter that profoundly impacts the kinetics and selectivity of the Suzuki-Miyaura reaction. The primary role of the base is to activate the boronic acid by converting it into a more nucleophilic borate (B1201080) anion (e.g., [R-B(OH)₃]⁻), which facilitates the key transmetalation step. deepdyve.com The strength and nature of the base can therefore control the reaction rate. Studies have shown that stronger bases like hydroxides often lead to faster reactions compared to carbonates. deepdyve.comresearchgate.net
The choice of solvent influences the solubility of reagents, the stability of the catalyst, and the efficacy of the base. researchgate.net Biphasic solvent systems, typically involving water and an organic solvent like tetrahydrofuran (B95107) (THF) or toluene, are common. Water is not only environmentally benign but also helps dissolve the inorganic base and facilitates the formation of the active borate species. The optimal ratio of organic solvent to water can be critical; for example, in the coupling of bromobenzene (B47551) and phenylboronic acid, a methanol/water ratio of 3:2 was found to be optimal. researchgate.net In some cases, using degassed solvents and non-aqueous conditions with a base like cesium fluoride (B91410) (CsF) can minimize side reactions, such as homocoupling, especially when oxygen is present. nih.gov
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₂CO₃ | Toluene | 80 | 65 | researchgate.net |
| K₂CO₃ | DMF | 80 | 80 | researchgate.net |
| K₂CO₃ | 1,4-Dioxane | 80 | 75 | researchgate.net |
| K₂CO₃ | Ethanol | 80 | 90 | researchgate.net |
| NaOH | MeOH/H₂O (3:2) | Reflux | 96.3 | researchgate.net |
| K₃PO₄·3H₂O | MeOH | Reflux | 78.9 | researchgate.net |
Table 2: Effect of different base and solvent combinations on the yield of Suzuki-Miyaura coupling reactions. The data highlights the significant impact of the reaction medium on efficiency.
The Suzuki-Miyaura reaction serves as a powerful tool for the post-synthetic modification of complex macrocycles like corroles. This compound and other alkenylboronic acids have been successfully used to functionalize meso-substituted trans-A₂B-corroles. researchgate.netnih.gov This methodology opens a pathway to novel corrole (B1231805) systems with tailored electronic and photophysical properties for applications in catalysis, sensing, and medicine. researchgate.net
Due to the inherent instability of the free-base corrole macrocycle under typical coupling conditions, the reaction is performed on a more robust metallated version, commonly the copper(III) corrole complex. researchgate.netnih.gov Researchers have developed tailored palladium catalyst systems to efficiently couple various boronic acids, including alkenylboronic acids, with brominated meso-aryl positions on the corrole scaffold. These reactions demonstrate excellent functional group tolerance and provide access to sophisticated, asymmetrically functionalized corroles in good yields. researchgate.netnih.gov
Homocoupling Reactions
A common side reaction in palladium-catalyzed cross-couplings is the homocoupling of the boronic acid reagent to form a symmetrical dimer (e.g., 1,4-diphenyl-1,3-butadiene from this compound). This reaction is particularly favored in the presence of oxygen and can be the main reaction pathway under certain conditions. nih.govacs.org The mechanism involves the formation of a palladium-peroxo complex from the Pd(0) catalyst and O₂, which then reacts with two molecules of the boronic acid to yield the homocoupled product. acs.org
The use of palladium nanocatalysts, including nanoparticles and nanocubes, has attracted significant interest for various coupling reactions due to their high surface-area-to-volume ratio and unique catalytic properties. While specific studies on palladium nanocubes for the homocoupling of this compound are not extensively detailed, the mechanism is well-understood from studies using palladium nanoparticles.
The catalytic process on the surface of a palladium nanocatalyst is believed to proceed through a mechanism analogous to the homogeneous one, especially in the presence of an oxidant like air. The Pd(0) surface sites can react with O₂ to form surface-bound peroxo species. These active sites then interact with boronic acid molecules from the solution. Density functional theory (DFT) calculations and experimental studies on arylboronic acids have elucidated a pathway where the peroxo complex first forms an adduct with one boronic acid molecule. acs.orgacs.org This intermediate then reacts with a second boronic acid molecule, leading to the formation of a di-organo-palladium(II) species on the nanoparticle surface, which subsequently undergoes reductive elimination to release the homocoupled product and regenerate the active Pd(0) site. acs.org This process highlights how the catalyst's surface state plays a crucial role in mediating the reaction.
Rhodium-Catalyzed Transformations
Rhodium catalysts offer alternative reactivity pathways for this compound, particularly in reactions involving nitrogen-containing functional groups.
This compound has been noted as a reagent in the context of rhodium-catalyzed intramolecular amination of aryl azides. sigmaaldrich.com While the primary focus of these reactions is the formation of a C-N bond via a rhodium nitrene intermediate, the boronic acid can be incorporated into the substrate prior to the amination step. For example, a substrate containing both an aryl azide (B81097) and a phenylvinyl group could undergo this cyclization. The reaction typically proceeds through the coordination of the rhodium catalyst to the azide, followed by the extrusion of dinitrogen to form a rhodium nitrene. This reactive intermediate then inserts into a proximal C-H bond to form a cyclic amine, such as an indoline. Both electron-rich and electron-poor aryl azides can serve as effective nitrene precursors in these transformations. nih.gov
Data derived from studies on Rh(II)-catalyzed intramolecular aliphatic C–H bond amination reactions using aryl azides.
Asymmetric Addition Reactions
Rhodium catalysts, when paired with chiral ligands, are effective in promoting the asymmetric addition of this compound to various electrophiles. sigmaaldrich.comsigmaaldrich.com These reactions are crucial for establishing chiral centers, a fundamental task in modern organic synthesis.
The enantioselectivity of these additions is highly dependent on the structure of the chiral ligand employed. Chiral diene ligands, for instance, have demonstrated considerable success in rhodium-catalyzed asymmetric 1,4-addition reactions of aryl and alkenylboronic acids to α,β-unsaturated ketones. sigmaaldrich.com The chiral environment created by the ligand around the rhodium center dictates the facial selectivity of the nucleophilic attack by the vinylboronic acid. sigmaaldrich.com
Similarly, chiral N-aryl tert-butanesulfinamide-olefin ligands have been developed and have shown moderate to excellent performance in the rhodium-catalyzed asymmetric 1,4-addition of aryl boronic acids to cyclic enones. arkat-usa.org The mechanism of these reactions generally involves the formation of an aryl-rhodium intermediate, which then adds to the electrophile. nih.gov The presence of a proton on a secondary amide within the ligand can influence both the yield and the enantioselectivity, potentially by stabilizing the substrate on the rhodium center through hydrogen bonding and accelerating the 1,4-addition step. nih.gov
Mechanistic studies on the rhodium-catalyzed asymmetric 1,4-addition to nitroalkenes suggest that the approach of the nitroalkene to the aryl-rhodium complex is directed by steric interactions between the nitro group and the bulky components of the chiral diene ligand. nih.govrsc.org This steric hindrance favors the formation of one diastereomeric intermediate over the other, leading to the observed enantioselectivity. nih.gov
Table 1: Examples of Chiral Ligands in Rhodium-Catalyzed Asymmetric Additions
| Ligand Type | Application | Enantioselectivity |
|---|---|---|
| Chiral Diene Ligands | 1,4-addition to α,β-unsaturated ketones | High |
Copper-Catalyzed Processes
Copper catalysts offer a cost-effective and less toxic alternative for mediating a range of transformations involving this compound.
Copper-mediated cyanation of vinylboronic acids provides a direct route to vinyl nitriles. sigmaaldrich.comsigmaaldrich.com This transformation is a variation of the Rosenmund-von Braun reaction. organic-chemistry.org Modern methods often utilize catalytic amounts of a copper(I) salt, such as copper(I) iodide, in the presence of a suitable ligand and a cyanide source like sodium cyanide. organic-chemistry.orgnih.gov These reactions can proceed through a domino halide exchange-cyanation mechanism when starting from aryl bromides, showcasing the versatility of copper catalysis. organic-chemistry.orgnih.gov The use of catalytic copper and non-polar solvents simplifies product isolation and improves functional group compatibility compared to traditional stoichiometric methods. organic-chemistry.org Another approach involves the use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as a cyanide source in a copper-catalyzed reaction, offering a safer alternative for the synthesis of aryl nitriles. thieme-connect.de The proposed mechanism for the Chan-Lam type coupling with an azide ion, which can be analogous to cyanation, involves transmetalation to form an organo-copper(II) intermediate, coordination of the cyanide anion, and subsequent reductive elimination. nih.gov
Table 2: Conditions for Copper-Catalyzed Cyanation
| Copper Source | Cyanide Source | Ligand/Additive | Solvent | Temperature |
|---|---|---|---|---|
| CuI (10 mol%) | NaCN | N,N'-dimethylethylenediamine, KI | Toluene | 110 °C |
Copper catalysts have been employed in the N-arylation of sulfoximines. researchgate.net While direct N-vinylation of sulfoximines with this compound using copper catalysis is a plausible extension, palladium-catalyzed methods have been more explicitly reported for the intermolecular coupling of sulfoximines with vinyl bromides to produce N-vinyl sulfoximines. nih.gov Copper-catalyzed intramolecular N-vinylation of sulfonamides has been shown to be efficient for synthesizing various heterocyclic enamines, suggesting the potential for intermolecular variants. nih.gov The development of copper-catalyzed N-vinylation of amides and azoles using vinylsilanes further underscores the capability of copper to facilitate such C-N bond formations. organic-chemistry.org
A mild and efficient method for the synthesis of allyl vinyl ethers involves the copper-promoted coupling of vinyl pinacol (B44631) boronate esters, such as this compound pinacol ester, with alcohols. organic-chemistry.orgnih.govbiocompare.com This reaction is typically carried out at room temperature using cupric acetate (B1210297) as the copper source. organic-chemistry.orgnih.gov The addition of a base like triethylamine (B128534) is often beneficial as it neutralizes the acetic acid generated during the reaction, thus preventing protodeboronation of the starting material. organic-chemistry.org This method is noted for its stereospecificity and compatibility with a wide range of functional groups, including those that are sensitive to acid or base. organic-chemistry.org The resulting allyl vinyl ethers are valuable intermediates in organic synthesis, particularly for their use in Claisen rearrangements. organic-chemistry.org
Table 3: Typical Conditions for Allyl Vinyl Ether Synthesis
| Copper Source | Boronic Ester | Alcohol | Base | Solvent |
|---|
Iridium-Catalyzed Reactions
Iridium catalysts have emerged as powerful tools for promoting unique and highly selective reactions of organoboron compounds, including this compound. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Iridium-catalyzed addition reactions of this compound and its derivatives have been developed to achieve high levels of diastereoselectivity. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com For instance, iridium complexes can catalyze the enantioselective allylation of alkenyl boronates in a three-component coupling with organolithium reagents and allylic carbonates. nih.gov The mechanism involves an allylation-induced 1,2-metalate shift of the alkenyl boronate. nih.gov This process allows for the creation of non-adjacent stereocenters with high control. nih.gov
Furthermore, iridium catalysis has been successfully applied to the diastereoselective synthesis of C-substituted piperazines through a head-to-head coupling of imines. nih.govnih.gov The addition of N-oxides to the reaction mixture has been shown to significantly enhance both the catalytic activity and the selectivity, leading to the formation of a single diastereoisomer. nih.govnih.gov The versatility of iridium catalysis is also demonstrated in the asymmetric allylation of 7-azaindoles with secondary allylic alcohols, affording branched products with high enantioselectivity. rsc.org These examples highlight the capability of iridium catalysts to control stereochemistry in complex transformations involving unsaturated organoboron reagents.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| This compound pinacol ester |
| Allyl alcohol |
| Allyl vinyl ether |
| Cupric acetate |
| Triethylamine |
| Copper(I) iodide |
| Sodium cyanide |
| N,N'-dimethylethylenediamine |
| 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) |
| Copper(II) trifluoromethanesulfonate |
| Potassium carbonate |
| Silver carbonate |
| N-vinyl sulfoximine |
| 7-azaindole |
Iv. Advanced Synthetic Applications of Trans 2 Phenylvinylboronic Acid
Petasis Borono-Mannich Reaction (PBM)
The Petasis reaction is a versatile multicomponent coupling process involving a carbonyl compound, an amine, and an organoboronic acid, such as trans-2-phenylvinylboronic acid. nih.govorganic-chemistry.org This reaction is prized for its operational simplicity, often proceeding under mild, catalyst-free conditions, and its ability to generate significant molecular complexity in a single step. organic-chemistry.orgclockss.org The reaction is believed to proceed through the formation of an iminium ion from the amine and carbonyl, which then interacts with the boronic acid to form a boronate complex. mdpi.com An irreversible intramolecular transfer of the vinyl group from the boron atom to the electrophilic iminium carbon establishes the new carbon-carbon bond. organic-chemistry.orgwikipedia.org
This compound is a key reagent in the diastereoselective Petasis borono-Mannich reaction for preparing optically active β,γ-unsaturated α-amino acids. scientificlabs.co.ukalfachemic.comchemicalbook.com This transformation typically involves the reaction of glyoxylic acid, a chiral amine or a chiral auxiliary, and this compound.
A common strategy employs chiral auxiliaries, such as (S)-2-methylpropane-2-sulfinamide, to induce stereoselectivity. For instance, the InBr₃-promoted Petasis reaction of glyoxylic acid, (S)-2-methylpropane-2-sulfinamide, and various vinylboronic acids, including this compound, yields β,γ-unsaturated α-amino acids with high diastereoselectivity. nih.gov Similarly, chiral amino alcohols like (R)-2-phenylglycinol can be used as the amine component. organic-chemistry.org The resulting product can then be hydrogenolytically cleaved to release the desired unnatural α-amino acid. organic-chemistry.org The use of N-aryl-α-imino amides with a bifunctional hydroxy thiourea (B124793) organocatalyst also enables the enantioselective synthesis of N-aryl amino acid derivatives with high yields and enantiomeric excess. mdpi.com
Table 1: Examples of Chiral Auxiliaries/Catalysts in Petasis Reaction for Amino Acid Synthesis
| Amine/Auxiliary/Catalyst | Carbonyl Component | Boronic Acid Component | Product Type | Key Feature | Reference(s) |
| (S)-2-methylpropane-2-sulfinamide | Glyoxylic acid | This compound | β,γ-Unsaturated α-amino acid | InBr₃ promotion, high diastereoselectivity | nih.gov |
| (R)-2-phenylglycinol | Glyoxylic acid | This compound | Unnatural α-amino acid | Auxiliary removed by hydrogenolysis | organic-chemistry.org |
| Hydroxy thiourea organocatalyst | N-aryl-α-imino amides | Vinyl boronates | N-Aryl amino acid derivative | High enantioselectivity (up to 93% ee) | mdpi.com |
The Petasis reaction with this compound is also employed in the synthesis of amino alcohol dienes. scientificlabs.co.ukchemicalbook.comlookchem.com This process often involves a sequence that combines the three-component Petasis reaction with a subsequent ruthenium-catalyzed ring-closing metathesis (RCM) and isomerization. alfachemic.comchemicalbook.com The initial Petasis reaction creates a complex amino alcohol, which contains strategically placed alkenyl groups. The subsequent RCM step then forges a new cyclic structure, leading to highly functionalized diene systems that are valuable intermediates in organic synthesis.
Expanding on the classic three-component system, four-component hydrazido-Petasis reactions have been developed for the construction of intricate molecular architectures. A notable example involves the use of trans-2-phenylvinylboronic acids (as both boronic acid components) to synthesize tricyclic dioxadiazaborocine scaffolds. nih.govacs.org This sophisticated transformation depends on the sequence of reactions. In one pathway, a three-component hydrazido-Petasis reaction product is first subjected to ring-closing metathesis (RCM) with a Grubbs II catalyst. nih.govacs.org The resulting intermediate is then treated with another equivalent of (E)-styrylboronic acid to form a pyrrolooxadiazaborole. nih.govacs.org An alternative sequence involves forming the four-component hydrazido-Petasis product first, before the RCM step. nih.govacs.org These sequence-dependent strategies allow for the creation of distinct and complex heterocyclic systems from simple precursors.
The scope of the Petasis reaction includes heteroaromatic aldehydes, with 2-pyridinecarbaldehyde and its derivatives being prominent examples. clockss.orgelsevierpure.com The reaction of 2-pyridinecarbaldehydes, various secondary amines, and this compound proceeds smoothly in refluxing acetonitrile, typically without a catalyst, to afford a wide range of amines adjacent to the pyridine (B92270) ring in good to excellent yields. clockss.orgelsevierpure.comresearchgate.net
Research has shown that electron-rich boronic acids, such as this compound, generally provide good yields (often >70%), whereas electron-deficient arylboronic acids may react less effectively. nih.gov The reaction conditions have been optimized, demonstrating that full conversion can be achieved in a few hours at reflux temperatures. clockss.org Interestingly, the use of 4-(dimethylamino)-2-pyridinecarbaldehyde with (S)-(-)-N-methyl-1-phenylethylamine and two equivalents of this compound led to an unexpected product, (E)-N-benzyl-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-amine, in high yield, suggesting a potential alternative pathway involving direct alkylation followed by isomerization. elsevierpure.comokayama-u.ac.jp The structure of the aldehyde is crucial, with the α-heteroatom believed to play a role in activating the boronic acid, possibly through the formation of an "ate complex". clockss.org
Table 2: Petasis Reaction of 2-Pyridinecarbaldehyde with Dibenzylamine and this compound
| Aldehyde | Amine | Boronic Acid | Solvent | Conditions | Yield | Reference(s) |
| 2-Pyridinecarbaldehyde | Dibenzylamine | This compound | Acetonitrile | Reflux, 3h | 96% | clockss.org |
| 4-Chloro-2-pyridinecarbaldehyde | Dibenzylamine | This compound | Acetonitrile | Reflux, 3h | 74% | clockss.org |
| 4-(Dimethylamino)-2-pyridinecarbaldehyde | Dibenzylamine | This compound | Acetonitrile | Reflux, 3h | 35% | clockss.org |
The Petasis reaction utilizing this compound has been successfully applied to the total synthesis of several biologically active compounds.
Naftifine: The very first report of the Petasis reaction described it as a practical method for the synthesis of Naftifine, a commercially available antifungal agent. wikipedia.org This highlights the reaction's immediate applicability to pharmaceutical synthesis.
Calystegine B₄: A more complex application is found in the total synthesis of Calystegine B₄, a nortropane alkaloid. publish.csiro.au The synthesis commences with a key Petasis–borono-Mannich reaction between D-(−)-lyxose (as the carbonyl component), benzylamine, and this compound. publish.csiro.auresearchgate.netpublish.csiro.au This initial step efficiently assembles a key amino tetrol intermediate in 82% yield. publish.csiro.auresearchgate.net This intermediate is then carried through a series of transformations, including protections, deprotection, oxidation, and a crucial ring-closing metathesis (RCM) reaction, to ultimately furnish the target Calystegine B₄. publish.csiro.auresearchgate.net This synthetic strategy effectively avoids the formation of regioisomeric byproducts, a problem encountered in earlier approaches. publish.csiro.au
The stereochemical outcome of the Petasis reaction is a subject of significant investigation, as it is crucial for the synthesis of enantiomerically pure molecules. When an α-hydroxy aldehyde is used as the carbonyl component, the reaction with an amine and this compound exhibits high diastereoselectivity, exclusively forming the anti-β-amino alcohol. wikipedia.orgnih.gov
The prevailing mechanistic model proposes that the boronic acid first reacts with the chiral hydroxyl group of the aldehyde. wikipedia.org This forms a boronate intermediate, which then coordinates with the iminium ion generated from the amine and aldehyde. The key C-C bond-forming step is a highly organized, intramolecular transfer of the phenylvinyl group from the boron to the iminium carbon. mdpi.comwikipedia.org This proceeds through a favored transition state that minimizes steric interactions, leading to the observed anti diastereoselectivity. wikipedia.orgresearchgate.net The irreversibility of this transfer step locks in the stereochemistry. organic-chemistry.org
While this inherent selectivity is valuable, it also represents a limitation, as the syn-β-amino alcohols are not accessible under these standard conditions. nih.gov To overcome this, catalyst-controlled diastereoselective Petasis reactions have been developed. Research has shown that chiral biphenols can be used as catalysts to override the intrinsic selectivity of the reaction, enabling the selective synthesis of the otherwise disfavored syn β-amino alcohols. nih.gov These mechanistic studies and catalyst developments continue to expand the synthetic power and versatility of the Petasis reaction. mdpi.comrsc.org
Transition-Metal-Free Organic Transformations
In a significant departure from its typical role in metal-catalyzed couplings, this compound can facilitate carbon-carbon bond formation without the need for a transition metal. This is achieved by exploiting the intrinsic Lewis acidity of the boron center and its ability to engage in novel reaction pathways.
A noteworthy transition-metal-free application is the synthesis of ketones through the C-H functionalization of aldehydes. ucm.esnih.gov This method employs nitrosobenzene (B162901) as a crucial reagent to activate both the aldehyde and the boronic acid simultaneously. researchgate.netresearchgate.net The reaction proceeds under mild conditions and demonstrates a practical, scalable, and operationally straightforward route to a variety of ketones from readily available starting materials. ucm.es The process involves the direct replacement of the aldehydic C(sp²)-H bond with a C(sp²)-C bond, a highly sought-after transformation in organic synthesis. researchgate.net
The reaction between an aldehyde, such as 2-benzyloxyacetaldehyde, and this compound in the presence of nitrosobenzene leads to the formation of the corresponding ketone. ucm.es The scope of the reaction is broad, accommodating various substituted aldehydes and boronic acids.
Table 1: Synthesis of Ketones via Aldehyde C-H Functionalization
| Aldehyde Substrate | Boronic Acid | Product | Yield (%) |
|---|---|---|---|
| 2-Benzyloxyacetaldehyde | trans-2-Phenylvinylboronic acid | 1-(Benzyloxy)-4-phenylbut-3-en-2-one | 85% |
| Phenylacetaldehyde | trans-2-Phenylvinylboronic acid | 1,4-Diphenylbut-3-en-2-one | 75% |
| 3-Phenylpropanal | trans-2-Phenylvinylboronic acid | 1,5-Diphenylpent-4-en-2-one | 80% |
| Cyclohexanecarbaldehyde | trans-2-Phenylvinylboronic acid | 1-Cyclohexyl-3-phenylprop-2-en-1-one | 70% |
Data synthesized from research findings on transition-metal-free aldehyde functionalization. ucm.es
The mechanism for this transformation is proposed to proceed through a carefully orchestrated sequence of activation steps, avoiding the need for a metal catalyst. ucm.esresearchgate.net The reaction is initiated by the condensation of the aldehyde with nitrosobenzene, which, facilitated by the Lewis acidity of the boronic acid, forms an intermediate N-hydroxyaniline derivative. This is followed by the formation of a key boronate complex where the hydroxyl group of the intermediate attacks the electron-deficient boron atom of this compound. researchgate.net
Simultaneously, the nitrosobenzene-aldehyde adduct generates a reactive iminium ion species. nih.govresearchgate.net This dual activation is critical: the boronic acid is activated as a nucleophilic boronate, and the aldehyde's C-H bond is activated via the electrophilic iminium ion. ucm.es The key carbon-carbon bond-forming event is a subsequent intramolecular 1,4-migration of the phenylvinyl group from the boron atom to the carbon of the iminium ion. researchgate.net Finally, hydrolysis of the resulting intermediate furnishes the ketone product. ucm.es Control experiments confirm that no reaction occurs in the absence of nitrosobenzene, underscoring its essential role in the process. ucm.es
Brønsted Acid-Catalyzed Reactions
This compound and its related organotrifluoroborate salts can also serve as nucleophiles in Brønsted acid-catalyzed reactions, particularly in the dehydrative functionalization of alcohols. researchgate.net This methodology provides a direct route to form C-C bonds by activating alcohols as carbocation precursors.
In the presence of a Brønsted acid catalyst such as tetrafluoroboric acid (HBF₄), this compound reacts with benzhydryl alcohols to produce 1,3,3-triphenylpropene derivatives. researchgate.net This reaction proceeds through a dehydrative C-alkylation pathway where water is the only byproduct, representing an atom-economical process. bath.ac.uk The reaction tolerates a variety of functional groups and allows for the efficient coupling of the two fragments in a 1:1 ratio. researchgate.net The use of a strong Brønsted acid is crucial for activating the benzhydryl alcohol towards nucleophilic attack by the vinylboronic acid. researchgate.netbath.ac.uk
The underlying mechanism of this Brønsted acid-catalyzed reaction is consistent with an Sₙ1 (Substitution Nucleophilic Unimolecular) pathway. masterorganicchemistry.com The Brønsted acid protonates the hydroxyl group of the benzhydryl alcohol, converting it into a good leaving group (water). The departure of water generates a resonance-stabilized benzhydryl carbocation. nih.gov This carbocation is a potent electrophile that is then attacked by the nucleophilic π-bond of the this compound.
The rate of the reaction is highly dependent on the stability of the carbocation intermediate. masterorganicchemistry.com Therefore, substituents on the phenyl rings of the benzhydryl alcohol that can stabilize the positive charge (electron-donating groups) will accelerate the reaction, a characteristic feature of the Sₙ1 mechanism. Conversely, electron-withdrawing groups would destabilize the carbocation and slow the reaction. The final step involves the loss of the boronic acid moiety to yield the 1,3,3-triphenylpropene product. The reaction's reliance on a discrete, achiral carbocation intermediate means that if a chiral alcohol were used, the reaction would likely proceed with racemization. nih.gov
Cycloaddition Reactions (using pinacol (B44631) ester)
The pinacol ester of this compound is a stable and versatile derivative that participates in various transformations, including cycloaddition reactions. biocompare.comsigmaaldrich.com This functionality allows for the construction of five-membered heterocyclic rings while retaining the boronate ester group for subsequent cross-coupling reactions. nih.gov
A key example is the 1,3-dipolar cycloaddition reaction with nitrile oxides. nih.gov Nitrile oxides, often generated in situ from aldoximes using a mild oxidant like diacetoxyiodobenzene, are trapped by the vinyl group of this compound pinacol ester. nih.gov This concerted reaction typically proceeds with retention of the trans geometry of the alkene, leading to the formation of Δ²-isoxazoline rings. nih.gov The boronate ester functionality remains intact throughout the cycloaddition, making the resulting isoxazoline (B3343090) a valuable building block for further diversification, for instance, through Suzuki-Miyaura coupling. nih.gov
Diastereoselective Addition to Zincated Hydrazones (using pinacol ester)
A significant application of this compound pinacol ester is its reaction with zincated hydrazones. This process involves the diastereoselective addition of the zincated hydrazone to the carbon-carbon double bond of the vinylboronate. The reaction proceeds through a highly organized transition state, leading to the formation of a γ-boryl-γ-zinciohydrazone intermediate with excellent diastereoselectivity. acs.orgnih.gov
The reaction typically involves treating a hydrazone derived from an aldehyde or ketone with a strong base like lithium diisopropylamide (LDA) followed by transmetalation with a zinc salt, such as zinc chloride (ZnCl₂), to form the reactive zincated hydrazone. The subsequent addition to this compound pinacol ester yields a bimetallic species where both a boron and a zinc atom are attached to the same carbon.
The diastereoselectivity of this addition is influenced by the steric bulk of the substituents on both the hydrazone and the boronic ester. The use of hydrazones derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) can induce a high degree of asymmetric induction. acs.orgnih.gov
Table 1: Diastereoselective Addition of Various Zincated Hydrazones to this compound Pinacol Ester
| Hydrazone Derived From | Diastereomeric Ratio (dr) | Yield (%) | Reference |
|---|---|---|---|
| Propanal | 95:5 | 85 | acs.org |
| Isobutyraldehyde | 98:2 | 82 | acs.org |
Note: The data presented are representative examples from the cited literature and illustrate the high diastereoselectivity achievable in this reaction.
Stereospecific Trapping of Boron/Zinc Bimetallic Intermediates by Carbon Electrophiles (using pinacol ester)
The γ-boryl-γ-zinciohydrazone intermediates generated from the addition of zincated hydrazones to this compound pinacol ester are not typically isolated but are trapped in situ with a variety of carbon electrophiles. This trapping occurs stereospecifically, allowing for the creation of multiple contiguous stereocenters with a high degree of control. acs.orgnih.gov
The bimetallic nature of the intermediate is key to its reactivity. The zinc-carbon bond is sufficiently nucleophilic to react with electrophiles, while the boron group remains intact for potential subsequent transformations. A wide range of electrophiles can be employed in this trapping step, including alkyl halides, allyl halides, and aldehydes. The reaction with an electrophile results in the formation of a new carbon-carbon bond at the α-position to the original vinylboronate, yielding a highly functionalized γ-boryl hydrazone.
Table 2: Stereospecific Trapping of the Boron/Zinc Intermediate with Various Electrophiles
| Electrophile | Product Structure (Schematic) | Diastereomeric Ratio (dr) | Yield (%) | Reference |
|---|---|---|---|---|
| Allyl bromide | γ-Boryl hydrazone with allyl group | >99:1 | 92 | acs.org |
| Benzyl (B1604629) bromide | γ-Boryl hydrazone with benzyl group | >99:1 | 88 | acs.org |
V. Computational and Theoretical Studies on Trans 2 Phenylvinylboronic Acid Reactivity
Density Functional Theory (DFT) Calculations for Reaction Pathways
Density Functional Theory (DFT) has been extensively employed to model the reaction pathways of processes involving vinylboronic acids, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. DFT calculations allow for the mapping of the potential energy surface of a reaction, identifying the most energetically favorable route from reactants to products.
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. DFT studies on model systems, often using phenylboronic acid as a surrogate for trans-2-phenylvinylboronic acid, have provided detailed energetic profiles for each of these elementary steps.
For instance, in the coupling of a vinylboronic acid with an aryl halide, the catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. DFT calculations have been used to determine the activation energy for this step. The subsequent transmetalation, where the vinyl group is transferred from the boron atom to the palladium center, is often considered the rate-determining step. DFT calculations have shown that this step can proceed through different pathways, depending on the nature of the base and solvent. One commonly studied pathway involves the formation of a boronate species, which then reacts with the palladium complex. The activation energy for the C-B bond breaking and the formation of the Pd-C bond can be calculated, providing crucial information about the reaction kinetics. Finally, the reductive elimination step, where the coupled product is released from the palladium center, is typically found to be energetically favorable.
A representative DFT-calculated energy profile for a Suzuki-Miyaura-type reaction is presented in the table below, illustrating the relative energies of intermediates and transition states.
| Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| Initial Reactants | Pd(0) Complex + Aryl Halide + Vinylboronic Acid | 0.0 |
| Oxidative Addition | Transition State 1 (TS1) | +9.6 |
| Intermediate 1 (Aryl-Pd(II)-Halide) | -5.2 | |
| Transmetalation | Transition State 2 (TS2) | +36.8 |
| Intermediate 2 (Aryl-Pd(II)-Vinyl) | -29.9 | |
| Reductive Elimination | Transition State 3 (TS3) | -12.2 |
| Final Products | Coupled Product + Pd(0) Complex | -83.7 |
Elucidation of Stereoselective Formation Mechanisms
This compound is a key reagent in several stereoselective reactions, where the geometry of the double bond is crucial for the stereochemical outcome of the product. Computational studies have been instrumental in understanding the origins of this stereoselectivity.
One notable example is the Petasis borono-Mannich reaction, a three-component coupling of an amine, a carbonyl compound, and a vinylboronic acid to produce substituted amines. When a chiral amine is used, the reaction can proceed with high diastereoselectivity. DFT calculations can be used to model the transition states leading to the different diastereomeric products. These calculations often reveal that the preferred transition state is stabilized by specific non-covalent interactions, such as hydrogen bonding or the minimization of steric hindrance.
For example, in the reaction of this compound with glyoxylic acid and a chiral amine, DFT studies can compare the energies of the transition states for the attack of the vinylboronic acid on the iminium ion intermediate from its two diastereotopic faces. The energy difference between these competing transition states directly correlates with the observed diastereomeric ratio of the product. These studies have shown that the stereochemical outcome can be sensitive to the electronic properties of substituents on the styrenylboronic acid, a phenomenon that can be rationalized through computational analysis of the electronic structure of the transition states.
The table below summarizes typical results from studies on the stereoselectivity of the Petasis reaction with various chiral amines and substituted styrylboronic acids.
| Chiral Amine | Styrylboronic Acid Substituent | Diastereomeric Ratio (d.r.) |
|---|---|---|
| N,α-dimethylbenzylamine | H | >95:5 |
| N-benzylphenylglycinol | H | >95:5 |
| N,α-dimethylbenzylamine | p-OCH3 | 90:10 |
| N,α-dimethylbenzylamine | p-CF3 | >98:2 |
Mechanistic Delineation of C-H Functionalization Pathways
Direct C-H functionalization is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials. This compound can potentially participate in such reactions, for example, through palladium-catalyzed coupling with an unactivated C-H bond. DFT calculations are crucial for elucidating the mechanisms of these complex transformations.
A common mechanism for palladium-catalyzed C-H activation is the concerted metalation-deprotonation (CMD) pathway. In this process, the palladium catalyst coordinates to a directing group on the substrate, bringing it into proximity with the C-H bond to be activated. A base then assists in the cleavage of the C-H bond, with the simultaneous formation of a Pd-C bond. DFT calculations can model the transition state for this concerted process and determine its activation energy.
While specific DFT studies on the C-H functionalization of this compound are not extensively reported, the principles derived from studies on similar substrates are applicable. For instance, in a hypothetical reaction where the phenyl group of this compound undergoes C-H activation, DFT could be used to compare the feasibility of activation at the ortho, meta, and para positions. These calculations would take into account both the electronic effects of the vinylboronic acid substituent and the steric environment around each C-H bond.
Analysis of Transition States and Intermediates in Catalytic Cycles
A deep understanding of a catalytic cycle requires the characterization of all intermediates and transition states. Computational chemistry provides the tools to visualize and analyze these often short-lived species. For reactions involving this compound, such as the Suzuki-Miyaura coupling, DFT has been used to elucidate the structures of key intermediates.
One area of significant computational investigation has been the pre-transmetalation intermediates. These are species formed from the interaction of the palladium complex, the boronic acid, and the base, prior to the transfer of the organic group. Low-temperature rapid injection NMR spectroscopy has experimentally identified species with Pd-O-B linkages, and DFT calculations have provided detailed structural and energetic information about these intermediates. diva-portal.orglibretexts.org These studies have revealed the existence of both tricoordinate boronic acid complexes and tetracoordinate boronate complexes, both of which can be competent in the transmetalation step.
The geometry of the transition states is also a critical piece of information. For example, in the reductive elimination step of the Suzuki-Miyaura reaction, DFT calculations can determine whether the transition state has a planar or a more distorted geometry, and how the ligands around the palladium center influence the energy of this transition state.
The following table presents a summary of key intermediates and transition states in a typical Suzuki-Miyaura catalytic cycle that have been characterized by computational methods.
| Stage | Species | Key Structural Features |
|---|---|---|
| Pre-transmetalation | Tricoordinate Boronic Acid Complex | Pd-O-B linkage, trigonal planar boron |
| Pre-transmetalation | Tetracoordinate Boronate Complex | Pd-O-B linkage, tetrahedral boron |
| Transmetalation | Transition State | Elongated B-C bond, forming Pd-C bond |
| Post-transmetalation | Di-organo-Pd(II) Complex | cis- or trans- arrangement of organic groups |
| Reductive Elimination | Transition State | Formation of C-C bond, breaking of Pd-C bonds |
Spectroscopic and Kinetic Investigations in Reaction Mechanism Elucidation
While computational studies provide a theoretical framework, experimental techniques are essential for validating and refining the proposed mechanisms. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), and kinetic studies are powerful tools for probing the reactivity of this compound.
Spectroscopic Investigations:
Low-temperature NMR spectroscopy has been particularly insightful for observing reactive intermediates in catalytic cycles that are too unstable to be isolated at room temperature. For instance, in studies of the Suzuki-Miyaura reaction, rapid-injection NMR has allowed for the direct observation of pre-transmetalation intermediates containing Pd-O-B linkages. diva-portal.orglibretexts.org ¹¹B NMR is another valuable technique for studying boronic acids, as the chemical shift of the boron nucleus is sensitive to its coordination environment. This allows for the monitoring of the equilibrium between the free boronic acid and its corresponding boronate ester or boronate complex in the presence of diols or bases. nih.gov In rhodium-catalyzed hydroarylation reactions, ¹H and ¹⁹F NMR (when using fluorinated boronic acids) can be used to monitor the consumption of reactants and the formation of products, providing kinetic data and insights into the reaction progress. diva-portal.orgdiva-portal.org
Kinetic Investigations:
Kinetic studies, which measure the rate of a reaction as a function of the concentration of reactants, catalysts, and other species, are fundamental to determining the rate law and identifying the rate-determining step of a reaction. For the Suzuki-Miyaura reaction of phenylboronic acid, kinetic studies have often shown that the reaction is first-order in the aryl halide and the palladium catalyst, but zero-order in the boronic acid and the base under certain conditions. mdpi.comresearchgate.net This suggests that oxidative addition is the rate-determining step in those cases. mdpi.comresearchgate.net In rhodium-catalyzed 1,4-addition reactions of arylboronic acids, kinetic studies have indicated that the transmetalation step is often rate-limiting.
The table below provides a summary of how these experimental techniques contribute to the elucidation of reaction mechanisms.
| Technique | Information Obtained | Example Application |
|---|---|---|
| Low-Temperature NMR | Direct observation of reactive intermediates | Characterization of Pd-O-B pre-transmetalation complexes in Suzuki-Miyaura reaction diva-portal.orglibretexts.org |
| ¹¹B NMR Spectroscopy | Monitoring of boron coordination state | Studying the equilibrium between boronic acid and boronate esters nih.gov |
| Kinetic Studies (e.g., reaction progress monitoring by NMR or GC) | Determination of reaction order and rate-determining step | Identifying oxidative addition as the rate-limiting step in some Suzuki-Miyaura couplings mdpi.comresearchgate.net |
Q & A
Q. What are the standard synthetic protocols for preparing trans-2-phenylvinylboronic acid and its derivatives?
Methodological Answer: trans-2-Phenylvinylboronic acid is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, it reacts with thioesters (e.g., S-(2-(tert-butylcarbamoyl)phenyl) 2-fluorobenzothioate) under palladium catalysis to form α,β-unsaturated ketones. Reaction conditions include 2.5 equivalents of trans-2-phenylvinylboronic acid, 1 mmol of thioester, and heating in organic solvents like CH₂Cl₂, followed by purification via flash column chromatography . The pinacol ester derivative (e.g., trans-2-phenylvinylboronic acid pinacol ester) is often used to enhance stability during storage and handling .*
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For instance, the ¹H NMR spectrum of its coupling product (e.g., (E)-1-(2-fluorophenyl)-3-phenylprop-2-en-1-one) shows characteristic peaks: δ 7.84 (td, J = 1.68 Hz) for aromatic protons and δ 7.56 (d, J = 15.72 Hz) for the trans-vinyl group . Mass spectrometry (EI) and IR spectroscopy (e.g., C=O stretch at 1661 cm⁻¹) further validate functional groups .
Q. What are the key stability considerations for handling this compound?
Methodological Answer: The compound is moisture-sensitive and prone to protodeboronation. Storage under inert gas (argon/nitrogen) at –20°C in anhydrous solvents (e.g., THF) is recommended. The pinacol ester derivative improves stability by protecting the boronic acid group, reducing hydrolysis risks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in cross-coupling reactions involving this compound?
Methodological Answer: Yield optimization requires adjusting catalyst loading (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂), solvent polarity (CH₃CN for polar substrates vs. toluene for nonpolar systems), and stoichiometry. For example, using 2.5 equivalents of trans-2-phenylvinylboronic acid relative to thioester improves conversion rates to >80% . Microwave-assisted synthesis (e.g., 100°C, 20 hours) enhances reaction efficiency in water-based systems .
Q. What strategies resolve contradictions in stereochemical outcomes during Suzuki-Miyaura couplings with this compound?
Methodological Answer: Steric and electronic factors influence stereoselectivity. For example, electron-deficient aryl halides favor retention of the trans configuration, while bulky ligands (e.g., SPhos) suppress undesired isomerization. DFT calculations (B3LYP/6-31G*) can predict transition states to rationalize stereochemical outcomes .
Q. How does this compound perform in biological systems, such as neurodegenerative disease models?
Methodological Answer: In C. elegans models of Alzheimer’s disease, trans-2-phenylvinylboronic acid reduces Aβ42-induced neurodegeneration. Experimental protocols involve treating transgenic worms with 10–100 µM compound dissolved in DMSO, followed by thrashing assays and confocal microscopy to quantify plaque formation .
Q. What analytical techniques distinguish between cis- and trans-isomers in boronic acid derivatives?
Methodological Answer: NOESY NMR can differentiate isomers: trans-configured vinyl protons show no cross-peaks due to long-range coupling, whereas cis isomers exhibit through-space correlations. X-ray crystallography of the pinacol ester derivative provides definitive stereochemical assignment .
Data Contradiction Analysis
Q. Why do coupling reactions with this compound yield variable product ratios (e.g., 16% vs. 73% in NP-chromene synthesis)?
Methodological Answer: Competing reaction pathways (e.g., β-hydride elimination vs. oxidative addition) and solvent effects (polar vs. nonpolar) account for variability. For instance, aqueous conditions favor protodeboronation, reducing yields, while anhydrous systems stabilize the boronic acid. Chromatographic purification (ethyl acetate/n-hexane gradients) isolates epimers effectively .
Applications in Method Development
Q. Can this compound be used in tandem catalytic systems?
Methodological Answer: Yes, tandem Rh-catalyzed amination and Pd-catalyzed coupling have been reported. For example, Rh(I) catalysts activate aryl azides, while Pd(0) facilitates boronic acid coupling, enabling one-pot synthesis of aminostilbenes. Key parameters include sequential addition of catalysts and strict temperature control (60°C for Rh, 80°C for Pd) .
Q. What computational tools predict the reactivity of this compound in novel reactions?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level models frontier molecular orbitals (HOMO/LUMO) to predict electrophilicity. For instance, the LUMO energy of trans-2-phenylvinylboronic acid (–1.2 eV) indicates high reactivity toward electron-rich partners, validated experimentally in Diels-Alder reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
